Ethyloleate

Descripción general

Descripción

Ethyloleate, also known as ethyl oleate, is a fatty acid ester formed by the condensation of oleic acid and ethanol. It is a colorless to light yellow liquid that is insoluble in water. This compound is commonly used as a solvent for pharmaceutical drug preparations involving lipophilic substances such as steroids. It also finds applications as a lubricant and a plasticizer .

Mecanismo De Acción

Target of Action

Ethyl oleate, a fatty acid ester formed by the condensation of oleic acid and ethanol , is primarily used as a solvent for pharmaceutical drug preparations involving lipophilic substances such as steroids . It is also used by compounding pharmacies as a vehicle for intramuscular drug delivery .

Mode of Action

Ethyl oleate interacts with its targets primarily through its lipophilic properties, which allow it to dissolve or carry other lipophilic substances . It is also produced by the body during ethanol intoxication and is one of the fatty acid ethyl esters (FAEE) produced after ingestion of ethanol .

Biochemical Pathways

Ethyl oleate has been implicated as a toxic mediator of ethanol in the body, affecting organs such as the pancreas, liver, heart, and brain . It has also been identified as a primer pheromone in honeybees . In a study on the mite Tetranychus cinnabarinus, ethyl oleate exposure led to changes in the expression of detoxification-related genes, including cytochrome P450s, glutathione S-transferases, UDP-glycosyltransferases, esterases, and ATP-binding cassette transporters .

Pharmacokinetics

It is known that it is rapidly hydrolyzed to ethanol and free fatty acid in the body .

Result of Action

The molecular and cellular effects of ethyl oleate’s action are largely dependent on its role as a solvent or carrier for other substances. For example, in pharmaceutical applications, it can enhance the delivery and effectiveness of lipophilic drugs . In the body, it may act as a toxic mediator of ethanol, potentially contributing to conditions such as fetal alcohol syndrome .

Action Environment

Environmental factors can influence the action of ethyl oleate. For example, in the context of mite control, the efficacy of ethyl oleate was found to be influenced by temperature, light, pH, and ultraviolet radiation

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyloleate is typically synthesized through the esterification of oleic acid with ethanol. This reaction can be catalyzed by various acids, such as hydrochloric acid, Twitchell’s reagent, or chlorosulfonic acid. The reaction is usually carried out at the boiling point of the mixture .

Industrial Production Methods: In industrial settings, the esterification process involves heating oleic acid and ethanol in the presence of a catalyst such as Amberlyst® 15, a strongly acidic cation exchanger. The reaction mixture is maintained at around 65°C, and the progress is monitored using gas chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Ethyloleate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Reduction: It can be reduced to oleyl alcohol via the Bouveault–Blanc reduction.

Ethenolysis: This reaction converts this compound to 1-decene and methyl 9-decenoate.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and ozone.

Reduction: The Bouveault–Blanc reduction uses sodium and ethanol as reagents.

Ethenolysis: This reaction typically involves the use of a catalyst such as a ruthenium-based metathesis catalyst.

Major Products Formed:

Oxidation: Various oxidation products, depending on the oxidizing agent used.

Reduction: Oleyl alcohol and ethanol.

Ethenolysis: 1-decene and methyl 9-decenoate.

Aplicaciones Científicas De Investigación

Ethyloleate has a wide range of applications in scientific research:

Chemistry: Used as a solvent and reagent in various chemical reactions.

Biology: Acts as a primer pheromone in honeybees and is involved in the metabolism of ethanol in the body.

Medicine: Used as a vehicle for intramuscular drug delivery, particularly for lipophilic drugs such as steroids. .

Industry: Employed as a lubricant, plasticizer, and solvent in various industrial processes.

Comparación Con Compuestos Similares

- Butyl oleate

- Methyl oleate

- Oleic acid

Comparison: Ethyloleate is unique in its use as a solvent for lipophilic substances and its role in the metabolism of ethanol. Unlike butyl oleate and methyl oleate, this compound is specifically used in pharmaceutical preparations for intramuscular drug delivery. Additionally, its role as a toxic mediator of ethanol distinguishes it from other similar compounds .

Propiedades

IUPAC Name |

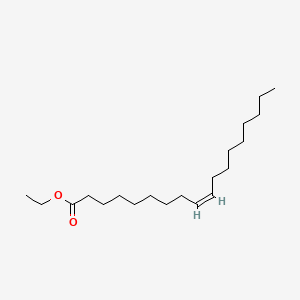

ethyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h11-12H,3-10,13-19H2,1-2H3/b12-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGKNOAMLMIIKO-QXMHVHEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047633 | |

| Record name | Ethyl oleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear yellow liquid; [Sigma-Aldrich MSDS], oily, slightly yellowish liquid with a floral odour | |

| Record name | Ethyl oleate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20786 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl oleate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/367/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in ether, Soluble (in ethanol) | |

| Record name | Ethyl oleate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/367/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.868-0.873 | |

| Record name | Ethyl oleate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/367/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

111-62-6, 85049-36-1 | |

| Record name | Ethyl oleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl oleate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl oleate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Octadecenoic acid (9Z)-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl oleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fatty acids, C16-18 and C18-unsatd., Et esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl oleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL OLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2Z439864Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Ethyloleate [(Z)-ethyl octadec-9-enoate] is the ethyl ester of oleic acid, a common unsaturated fatty acid. Its molecular formula is C20H38O2, and its molecular weight is 310.51 g/mol. Spectroscopic data, such as NMR and IR, can further characterize its structure and purity.

ANone: this compound is primarily used as a solvent, plasticizer, and lubricant. It's found in various applications, including:

- Pharmaceuticals: As a vehicle for intramuscular injections and in the formulation of microemulsions for drug delivery. [, , , ]

A: this compound's ability to form microemulsions makes it a valuable component in drug delivery systems. These systems can encapsulate both water-soluble and oil-soluble drugs, improving their solubility, bioavailability, and targeted delivery. [, , , ]

- Microemulsions: this compound acts as the oil phase in water-in-oil (W/O) microemulsions, which can enhance the solubility and permeation of poorly soluble drugs. [, ]

- Self-microemulsifying drug delivery systems (SMEDDS): this compound is a common oil component in SMEDDS, formulations that spontaneously form microemulsions upon contact with aqueous media in the gastrointestinal tract, improving drug absorption. [, ]

ANone: Several factors influence the formation and stability of this compound microemulsions:

- Surfactant Type and Concentration: The choice and concentration of surfactants (e.g., polyoxyethylene sorbitan monooleate, sorbitan monolaurate) significantly impact the size and stability of the microemulsion droplets. [, ]

- Co-surfactant: Co-surfactants (e.g., propylene glycol, ethanol, butanol) can further improve the solubility of the surfactant and influence the microemulsion region in the phase diagram. [, , ]

- Oil Phase Composition: The type and concentration of oil, alongside this compound, can impact the microemulsion's viscosity, droplet size, and stability. []

- Hydrophilic Phase: The type and concentration of the hydrophilic phase (e.g., water or propylene glycol) influence the microemulsion type (W/O or O/W) and its characteristics. []

ANone: Yes, various analytical techniques are employed to characterize this compound-based microemulsions:

- Phase Diagram Studies: These studies help determine the optimal ratios of components (oil, surfactant, co-surfactant, and water) to obtain a stable microemulsion region. [, , ]

- Polarizing Light Microscopy: This technique helps visualize the structure and type of microemulsion formed (e.g., W/O droplets, bicontinuous). []

- Viscosity Measurements: Viscosity measurements provide information about the internal structure and flow properties of the microemulsion. []

- Electrical Conductivity Measurements: These measurements help distinguish between W/O and O/W microemulsions. []

- Cryo-field Emission Scanning Electron Microscopy (Cryo-FESEM): This technique provides high-resolution images of the microemulsion structure, revealing droplet size and morphology. []

- High-Performance Liquid Chromatography (HPLC): This method can be used to determine drug content and encapsulation efficiency in this compound-based drug delivery systems. []

ANone: Yes, this compound can be used as a starting material for the synthesis of other valuable compounds. For example:

- Unsaturated higher tertiary amines: this compound can react with lower tertiary amines under hydrogenolysis conditions to produce unsaturated higher tertiary amines, potentially valuable in various applications. []

A: While generally considered safe, this compound's environmental impact needs consideration. Research on its biodegradability and ecotoxicological effects is crucial for responsible use and disposal. Strategies for recycling and waste management are essential for mitigating any potential negative impacts. []

ANone: * Limited Solubilization Capacity: this compound might not effectively solubilize highly hydrophilic drugs, requiring alternative formulation strategies or different oil phases.* Potential for Instability: this compound-based microemulsions can be prone to instability under certain conditions (e.g., temperature changes, exposure to light), impacting drug product shelf-life.

A: Researchers are exploring alternatives to this compound, considering factors like performance, cost, and environmental impact. For instance, in microemulsion formulations, other oils like isopropyl palmitate are being investigated. [] This continuous exploration aims to identify superior alternatives with improved properties for various applications. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.